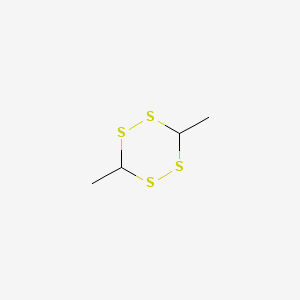

3,6-Dimethyl-1,2,4,5-tetrathiane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

75100-46-8 |

|---|---|

Molecular Formula |

C4H8S4 |

Molecular Weight |

184.4 g/mol |

IUPAC Name |

3,6-dimethyl-1,2,4,5-tetrathiane |

InChI |

InChI=1S/C4H8S4/c1-3-5-7-4(2)8-6-3/h3-4H,1-2H3 |

InChI Key |

OLLSVBUNSGNIRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1SSC(SS1)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Structural Analysis of 3,6-Dimethyl-1,2,4,5-tetrathiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural analysis of 3,6-dimethyl-1,2,4,5-tetrathiane, a sulfur-containing heterocyclic compound. The document details the probable synthetic pathway, which involves the acid-catalyzed reaction of acetaldehyde with hydrogen sulfide to form an intermediate gem-dithiol, followed by oxidative dimerization. While specific, detailed experimental data for this compound is not extensively available in peer-reviewed literature, this guide compiles the most relevant information and presents analogous experimental protocols. Furthermore, it outlines the key analytical techniques for the structural elucidation of its cis and trans isomers, including X-ray crystallography, NMR spectroscopy, and mass spectrometry. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of substituted tetrathianes.

Introduction

This compound (C₄H₈S₄) is a cyclic organic polysulfide characterized by a six-membered ring containing four sulfur atoms and two carbon atoms, each bearing a methyl group.[1][2][3] The molecule exists as two distinct stereoisomers: cis-3,6-dimethyl-1,2,4,5-tetrathiane and trans-3,6-dimethyl-1,2,4,5-tetrathiane.[1][4] The arrangement of the methyl groups relative to the plane of the tetrathiane ring dictates the isomer. These compounds are of interest in various fields, including flavor and fragrance chemistry, and as potential precursors or analogs of biologically active sulfur-containing molecules. This guide focuses on the synthesis and detailed structural analysis of these isomers.

Synthesis of this compound

The synthesis of this compound is understood to proceed through a two-step mechanism involving the formation of a gem-dithiol intermediate.

Theoretical Pathway

The logical synthetic route involves:

-

Formation of 1,1-Ethanedithiol: The initial step is the reaction of acetaldehyde with hydrogen sulfide, typically under acidic conditions. This reaction forms the unstable gem-dithiol, 1,1-ethanedithiol.

-

Dimerization: The 1,1-ethanedithiol intermediate then undergoes an oxidative dimerization to yield the six-membered this compound ring. This dimerization can result in the formation of both cis and trans isomers.

The overall reaction can be visualized as follows:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols (Analogous)

Protocol: Synthesis of gem-Dithiol Intermediate (General Method)

-

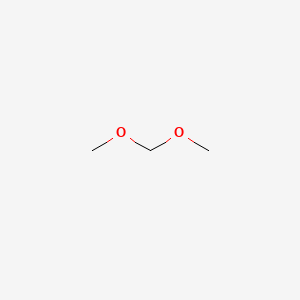

Reaction Setup: A solution of the starting aldehyde (e.g., acetaldehyde) in a suitable solvent (e.g., ethanol) is cooled in an ice bath in a pressure-resistant vessel.

-

Reagent Addition: Dry hydrogen sulfide gas is bubbled through the cooled solution, followed by the introduction of a dry acid catalyst, such as hydrogen chloride gas.

-

Reaction Conditions: The vessel is sealed and the reaction mixture is stirred at a controlled temperature and pressure for several hours.

-

Work-up: After the reaction, the excess hydrogen sulfide and acid are carefully neutralized. The product is then extracted with an organic solvent.

Protocol: Dimerization to Tetrathiane (General Method)

-

Oxidation: The crude gem-dithiol solution is subjected to mild oxidation. This can be achieved by exposure to air over a prolonged period or by the addition of a controlled amount of a chemical oxidizing agent (e.g., iodine or hydrogen peroxide).

-

Purification: The resulting mixture of cis and trans isomers can be separated and purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Structural Analysis

The structural elucidation of the cis and trans isomers of this compound relies on a combination of advanced analytical techniques.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the tetrathiane ring. Although specific crystallographic data for this compound is not publicly available, the expected data from such an analysis is presented in the table below, based on typical values for similar sulfur-containing heterocycles.

Table 1: Predicted Crystallographic Data

| Parameter | Expected Value (cis-isomer) | Expected Value (trans-isomer) |

| Crystal System | Monoclinic or Orthorhombic | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar | P-1 or similar |

| Bond Lengths (Å) | ||

| C-S | 1.80 - 1.85 | 1.80 - 1.85 |

| S-S | 2.00 - 2.10 | 2.00 - 2.10 |

| C-C (methyl) | 1.50 - 1.55 | 1.50 - 1.55 |

| C-H | 0.95 - 1.00 | 0.95 - 1.00 |

| Bond Angles (°) | ||

| C-S-S | 100 - 105 | 100 - 105 |

| S-C-S | 110 - 115 | 110 - 115 |

| S-C-C | 108 - 112 | 108 - 112 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the atoms and for differentiating between the cis and trans isomers based on the chemical shifts and coupling constants of the methyl and methine protons.

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ) - cis-isomer (ppm) | Predicted Chemical Shift (δ) - trans-isomer (ppm) |

| ¹H NMR | ||

| -CH(CH₃)- | 4.0 - 4.5 (quartet) | 4.0 - 4.5 (quartet) |

| -CH(CH₃ )- | 1.6 - 1.8 (doublet) | 1.6 - 1.8 (doublet) |

| ¹³C NMR | ||

| -C H(CH₃)- | 45 - 55 | 45 - 55 |

| -CH(C H₃)- | 20 - 25 | 20 - 25 |

Note: The exact chemical shifts may vary depending on the solvent and the specific conformation. The differentiation between cis and trans isomers would likely be observed in subtle differences in these shifts and potentially through-space interactions observed in 2D NMR experiments like NOESY.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Relative Intensity |

| [M]⁺ | 184 | Moderate |

| [M - S]⁺ | 152 | Low |

| [M - S₂]⁺ | 120 | Moderate |

| [M - CH₃CHS₂]⁺ | 92 | High |

| [CH₃CHS]⁺ | 61 | High |

The fragmentation would likely involve the cleavage of the S-S and C-S bonds within the tetrathiane ring.

Caption: A plausible mass spectrometry fragmentation pathway.

Logical Relationships in Structural Analysis

The process of confirming the structure of this compound follows a logical workflow, where each analytical technique provides complementary information.

Caption: Workflow for the structural elucidation of the target compound.

Conclusion

This technical guide has synthesized the available information on the synthesis and structural analysis of this compound. While a wealth of specific experimental data for this particular compound is not present in the public domain, this guide provides a robust theoretical framework and analogous experimental approaches that can be applied by researchers. The structural analysis section outlines the key data points to be expected from crystallographic and spectroscopic analyses, which are crucial for the unambiguous identification and characterization of the cis and trans isomers. It is hoped that this guide will stimulate further research into the chemistry and potential applications of this and related sulfur-containing heterocycles.

References

An In-Depth Technical Guide on 3,6-Dimethyl-1,2,4,5-tetrathiane: Natural Occurrence, Discovery, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Dimethyl-1,2,4,5-tetrathiane, a cyclic organosulfur compound. It details its natural occurrence as a volatile flavor component in various foods, presents its physicochemical properties, and outlines plausible experimental protocols for its isolation and synthesis. While the discovery of this specific compound is not well-documented, this guide contextualizes its likely origin within the broader history of flavor chemistry. Notably, there is a significant gap in the scientific literature regarding the specific biological activities and signaling pathways of this compound, a limitation that this guide highlights for future research endeavors.

Introduction

This compound is a saturated heterocyclic compound containing a six-membered ring with four sulfur atoms and two carbon atoms, each substituted with a methyl group. Its structure, characterized by alternating sulfur and carbon atoms, contributes to its unique chemical properties and its role as a potent aroma compound in various natural and processed foods. This guide aims to consolidate the available technical information on this molecule, catering to the needs of researchers in natural product chemistry, food science, and drug discovery.

Natural Occurrence

This compound has been identified as a key volatile sulfur compound in a limited number of natural and processed sources, where it contributes to the characteristic aroma profile.

Table 1: Natural and Food Sources of this compound

| Source | Matrix | Role/Descriptor |

| Durian (Durio zibethinus) | Fruit Pulp | Contributes to the pungent, sulfurous aroma.[1][2][3][4] |

| Cooked Meat (e.g., Beef) | Cooked Tissue | Formation as a product of the Maillard reaction, contributing to the "meaty" aroma. |

The presence of this tetrathiane in durian is a result of the complex enzymatic and chemical reactions that occur during fruit ripening, involving sulfur-containing amino acid precursors.[1][5] In cooked meat, it is formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.

Discovery and Historical Context

The specific discovery of this compound is not well-documented in readily available scientific literature. Its identification is likely intertwined with the advancements in analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), which enabled the separation and identification of volatile compounds in complex food matrices. The study of food flavors, and specifically sulfur-containing compounds, gained significant momentum in the mid-20th century, and it is probable that this tetrathiane was first identified during this period as part of the broader characterization of food aromas.

Physicochemical Properties

A compilation of the known physical and chemical properties of this compound is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| Molecular Formula | C4H8S4 | PubChem[6] |

| Molecular Weight | 184.35 g/mol | Topbatt Chemical Co., Ltd.[7] |

| CAS Number | 67411-27-2 | Topbatt Chemical Co., Ltd.[7] |

| Appearance | Not specified | - |

| Melting Point | 198.00 °C @ 760.00 mm Hg | The Good Scents Company[8] |

| Boiling Point | 264.00 °C @ 760.00 mm Hg | The Good Scents Company[8] |

| Flash Point | 257.00 °F (125.00 °C) | The Good Scents Company[8] |

| Solubility | Soluble in alcohol; Insoluble in water | The Good Scents Company[8] |

| Stereoisomerism | Exists as a mixture of cis and trans diastereoisomers (typically 50% cis and 50% trans). | The Good Scents Company[8] |

Experimental Protocols

Isolation from Natural Sources

While a specific, detailed protocol for the isolation of this compound is not explicitly published, a general workflow can be inferred from methods used for the analysis of volatile compounds in durian and cooked meat.

Workflow for Isolation of Volatile Sulfur Compounds

Caption: General workflow for the isolation and identification of volatile compounds.

Methodology:

-

Sample Preparation: Homogenize fresh durian pulp or cooked meat in a suitable buffer or solvent.

-

Extraction of Volatiles:

-

Solid-Phase Microextraction (SPME): Place the homogenate in a sealed vial and expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene) to the headspace above the sample. Volatile compounds adsorb to the fiber.

-

Simultaneous Distillation-Extraction (SDE): This technique allows for the simultaneous distillation of volatile compounds from the sample and their extraction into an organic solvent.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Thermally desorb the trapped volatiles from the SPME fiber or inject the solvent extract into the GC-MS system.

-

Separate the compounds based on their volatility and polarity using a suitable capillary column (e.g., DB-5ms).

-

Identify this compound by comparing its mass spectrum and retention index with those of a reference standard or library data.

-

Synthesis

Proposed Synthesis Pathway

Caption: Plausible synthesis pathway for this compound.

Methodology:

-

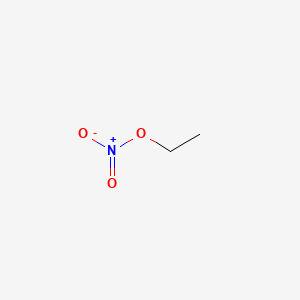

Reaction Setup: In a well-ventilated fume hood, dissolve acetaldehyde in a suitable organic solvent (e.g., ethanol or dichloromethane) in a reaction flask equipped with a stirrer and a gas inlet.

-

Introduction of Hydrogen Sulfide: Bubble hydrogen sulfide gas through the solution. The reaction is typically acid-catalyzed, so a small amount of a mineral acid (e.g., HCl) or a Lewis acid may be added.[9][10]

-

Reaction Conditions: The reaction is likely to proceed at room temperature or with gentle cooling. The reaction time will need to be optimized.

-

Work-up and Purification:

-

After the reaction is complete, quench the reaction mixture with water or a mild base to neutralize the acid catalyst.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Note: This is a proposed method and would require experimental validation and optimization. The reaction of aldehydes with hydrogen sulfide can lead to a mixture of products, including other cyclic sulfur compounds.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature reveals a significant lack of information regarding the specific biological activities and signaling pathways of this compound. While many organosulfur compounds found in fruits and vegetables are known to possess antioxidant, anti-inflammatory, and other health-promoting properties, no such studies have been specifically conducted on this tetrathiane.[11][12]

Research on other volatile flavor compounds suggests that they can have various biological effects, but these are highly compound-specific.[13][14][15] The biological impact of this compound, therefore, remains an open area for investigation.

Logical Relationship of Potential Research

Caption: A logical workflow for future research into the biological activity of the compound.

Conclusion and Future Directions

This compound is a naturally occurring organosulfur compound that plays a significant role in the aroma of durian and cooked meat. While its physicochemical properties are reasonably well-characterized, there is a notable absence of information regarding its discovery and, more critically, its biological effects. The experimental protocols outlined in this guide provide a starting point for researchers interested in isolating or synthesizing this compound for further study.

Future research should prioritize the investigation of the biological activities of this compound. Key areas of inquiry should include its potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. Elucidating any interactions with cellular signaling pathways will be crucial in determining its potential for therapeutic applications or as a food-derived bioactive compound. Given the known bioactivities of other organosulfur compounds, it is plausible that this tetrathiane may also possess interesting biological properties waiting to be discovered.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Volatile sulfur compounds in tropical fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myjsustainagri.com [myjsustainagri.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. This compound | C4H8S4 | CID 526613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - CAS:67411-27-2 - Topbatt Chemical Co., Ltd. [biosotop.com]

- 8. This compound, 67411-27-2 [thegoodscentscompany.com]

- 9. academic.oup.com [academic.oup.com]

- 10. brainly.in [brainly.in]

- 11. Bioactive Compounds, Nutritional Value, and Potential Health Benefits of Indigenous Durian (Durio Zibethinus Murr.): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent trends in microbial flavour Compounds: A review on Chemistry, synthesis mechanism and their application in food - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bioactive compounds, sensory attributes, and flavor perceptions involved in taste-active molecules in fruits and vegetables - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 3,6-Dimethyl-1,2,4,5-tetrathiane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-1,2,4,5-tetrathiane is a sulfur-containing heterocyclic organic compound with the molecular formula C₄H₈S₄.[1][2][3] As with many organosulfur compounds, it holds potential interest in various chemical and pharmaceutical research areas due to the unique properties conferred by its tetrathiane ring structure. This technical guide provides a summary of the available and predicted spectroscopic data for this compound, alongside generalized experimental protocols for its characterization.

It is important to note that detailed experimental spectroscopic data for this compound is not extensively available in peer-reviewed literature or public spectral databases. The information presented herein is a compilation of data from chemical databases and predicted spectral information based on the compound's structure.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₈S₄ | [1][2][3] |

| Molecular Weight | 184.37 g/mol | [1][2] |

| IUPAC Name | This compound | [4] |

| CAS Number | 67411-27-2 | [5] |

Spectroscopic Data

Due to the limited availability of experimental spectra, this section presents a combination of referenced Gas Chromatography-Mass Spectrometry (GC-MS) data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data.

Mass Spectrometry (MS)

This compound has been identified in studies of volatile compounds using GC-MS. The NIST WebBook provides gas chromatography data, though a full mass spectrum with fragmentation patterns is not detailed.[1]

| Technique | Data | Reference |

| GC-MS | Detected in studies of volatile compounds. | [1] |

Predicted Mass Spectrum Fragmentation:

The fragmentation of this compound under electron ionization would likely involve cleavage of the sulfur-sulfur and carbon-sulfur bonds. Key predicted fragments would include:

-

Molecular Ion (M⁺): m/z = 184

-

Loss of S₂: m/z = 120

-

Loss of CH₃CHS₂: m/z = 92

-

CH₃CHS⁺: m/z = 45

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data is predicted and should be used as a guideline for experimental verification.

¹H NMR (Predicted)

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The presence of cis and trans isomers would result in different chemical shifts.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 5.0 | Quartet (q) | 2H | CH -CH₃ |

| ~ 1.6 - 1.8 | Doublet (d) | 6H | CH-CH₃ |

¹³C NMR (Predicted)

The carbon NMR spectrum is also expected to be simple, with two distinct signals corresponding to the methyl and methine carbons.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 50 - 55 | C H-CH₃ |

| ~ 20 - 25 | CH-C H₃ |

Infrared (IR) Spectroscopy

The following IR data is predicted and should be used as a guideline for experimental verification.

The IR spectrum would primarily show absorptions corresponding to C-H and C-S bond vibrations.

| Predicted Wavenumber (cm⁻¹) | Bond Vibration |

| 2970 - 2990 | C-H stretch (sp³) |

| 2860 - 2880 | C-H stretch (sp³) |

| 1440 - 1460 | C-H bend (CH₃) |

| 1370 - 1390 | C-H bend (CH₃) |

| 600 - 800 | C-S stretch |

| 450 - 550 | S-S stretch |

Experimental Protocols

Synthesis of Dialkyl Tetrathianes (General Approach)

A potential synthetic route to 3,6-dialkyl-1,2,4,5-tetrathianes involves the reaction of an aldehyde with a source of sulfur, such as hydrogen sulfide in the presence of an acid catalyst. The exact reaction conditions (temperature, solvent, catalyst) would need to be optimized.

Caption: General synthesis workflow for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to the solvent lock signal.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

-

Instrument Setup: Place the sample in the beam path of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Method: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5). The oven temperature program should be optimized to ensure good separation of the components.

-

MS Method: The GC is coupled to a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400).

-

Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent analytical characterization of a compound like this compound.

Caption: Logical workflow for the synthesis and characterization of a target compound.

Conclusion

This technical guide summarizes the currently available and predicted spectroscopic data for this compound. While comprehensive experimental data remains scarce, the information and generalized protocols provided here offer a valuable starting point for researchers and professionals in the fields of chemistry and drug development who may be interested in the synthesis, characterization, and potential applications of this and related sulfur-containing heterocyclic compounds. Further experimental work is necessary to validate the predicted spectral data and to fully elucidate the properties of this molecule.

References

An In-Depth Technical Guide to the Stereoisomers and Conformational Analysis of 3,6-Dimethyl-1,2,4,5-tetrathiane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and conformational landscape of 3,6-Dimethyl-1,2,4,5-tetrathiane. While specific experimental data for this molecule is limited in publicly accessible literature, this document extrapolates from the well-established principles of conformational analysis of sulfur-containing heterocycles, particularly the 1,2,4,5-tetrathiane ring system. It covers the cis and trans stereoisomers, the predominant chair and twist-boat conformations, and the energetic considerations of their interconversion. This guide also presents a generalized synthetic approach and discusses the expected spectroscopic characteristics that would be instrumental in the experimental characterization of these structures. The information herein is intended to serve as a foundational resource for researchers working with this and related molecules in fields such as medicinal chemistry and materials science.

Introduction

This compound is a sulfur-containing heterocyclic compound with the chemical formula C₄H₈S₄.[1] Its structure is characterized by a six-membered ring composed of two carbon and four sulfur atoms, with methyl groups attached to the two carbon atoms. The presence of two stereocenters at positions 3 and 6 gives rise to stereoisomerism. Furthermore, the flexibility of the six-membered ring allows for the existence of multiple conformations.

Understanding the three-dimensional structure of molecules is paramount in drug development and materials science, as it dictates their physical, chemical, and biological properties. Conformational analysis provides insight into the relative stabilities of different spatial arrangements of atoms and the energy barriers for their interconversion. This knowledge is crucial for predicting molecular interactions, reactivity, and ultimately, function.

This guide will delve into the stereoisomers of this compound and provide a detailed analysis of its likely conformational preferences based on studies of analogous 1,2,4,5-tetrathiane systems.

Stereoisomers of this compound

The presence of two chiral centers at the 3- and 6-positions of the tetrathiane ring means that this compound can exist as two diastereomers: cis and trans.

-

cis-3,6-Dimethyl-1,2,4,5-tetrathiane: In this isomer, the two methyl groups are on the same side of the ring.

-

trans-3,6-Dimethyl-1,2,4,5-tetrathiane: In this isomer, the two methyl groups are on opposite sides of the ring.

These two stereoisomers are distinct chemical compounds with different physical and spectroscopic properties, and they are not interconvertible without breaking and reforming chemical bonds.

Caption: The two stereoisomers of this compound.

Conformational Analysis

The 1,2,4,5-tetrathiane ring, like cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. The two most important conformations are the chair and the twist-boat .

Chair Conformation

The chair conformation is generally the most stable conformation for six-membered rings as it minimizes both angle and torsional strain. In the chair conformation of the 1,2,4,5-tetrathiane ring, the substituents on the carbon atoms can occupy either axial or equatorial positions.

For the cis-isomer, one methyl group would be in an axial position and the other in an equatorial position (a,e) or vice versa (e,a). These two chair conformations are degenerate (have the same energy) and rapidly interconvert via a process known as ring flipping.

For the trans-isomer, the two methyl groups can be either both in axial positions (diaxial, a,a) or both in equatorial positions (diequatorial, e,e). The diequatorial conformation is expected to be significantly more stable than the diaxial conformation due to the avoidance of steric hindrance between the axial methyl group and the other axial atoms.

Twist-Boat Conformation

The twist-boat conformation is another low-energy conformation available to the 1,2,4,5-tetrathiane ring. Unlike cyclohexane, where there are significant flagpole interactions in the boat conformation, the longer C-S and S-S bonds in the tetrathiane ring can alleviate some of these unfavorable interactions. Consequently, the energy difference between the chair and twist-boat conformations in tetrathianes is generally smaller than in cyclohexanes. For some substituted tetrathianes, the twist-boat conformation can even be the dominant one.[2]

Conformational Equilibrium

The overall conformational landscape of this compound is a dynamic equilibrium between the various chair and twist-boat conformers. The relative populations of these conformers are determined by their relative Gibbs free energies.

Caption: Conformational equilibria for cis- and trans-3,6-Dimethyl-1,2,4,5-tetrathiane.

Stereoelectronic Effects

The anomeric effect, a stereoelectronic phenomenon observed in heterocycles, describes the preference of an electronegative substituent at the anomeric carbon (a carbon atom bonded to two heteroatoms) for the axial position, contrary to what would be expected from steric considerations alone. While the classic anomeric effect involves adjacent C-O or C-N bonds, analogous effects can be observed in sulfur-containing rings.[3][4] In the case of this compound, while there isn't a classic anomeric center, the interaction between the lone pairs of the sulfur atoms and the sigma anti-bonding orbitals of adjacent bonds can influence the conformational preferences and should be considered in detailed computational studies.

Physicochemical and Spectroscopic Data

Specific experimental data for this compound is scarce. The following table summarizes the basic available information.

| Property | Value | Source |

| Molecular Formula | C₄H₈S₄ | [1] |

| Molecular Weight | 184.37 g/mol | [1] |

| Stereoisomers | cis and trans | Implied by structure |

Expected NMR Spectroscopic Features:

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for elucidating the stereochemistry and conformational preferences of this compound in solution.

-

¹H NMR: The chemical shifts of the methine (CH) and methyl (CH₃) protons would be different for the cis and trans isomers. Furthermore, in a conformationally locked system, axial and equatorial protons would exhibit distinct chemical shifts. The coupling constants between the methine protons would be particularly informative for determining the dihedral angles and thus the ring conformation.

-

¹³C NMR: The chemical shifts of the carbon atoms would also differ between the cis and trans isomers.

Low-temperature NMR studies would be invaluable for slowing down the conformational interconversions, potentially allowing for the direct observation of individual conformers.

Experimental Protocols

General Synthesis of 1,2,4,5-Tetrathianes

Caption: A generalized workflow for the synthesis and separation of tetrathiane isomers.

Separation of Stereoisomers

The resulting mixture of cis and trans isomers would likely be separable using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), exploiting the differences in their polarity and affinity for the stationary phase.

Conclusion and Future Directions

This compound presents an interesting case for stereochemical and conformational analysis. Based on the principles governing sulfur-containing heterocycles, it is predicted to exist as a mixture of cis and trans stereoisomers, each of which can adopt a variety of ring conformations, with the chair and twist-boat forms being the most energetically favorable.

The lack of specific experimental data for this molecule highlights an opportunity for further research. Detailed experimental studies, including synthesis, isomer separation, and comprehensive NMR and X-ray crystallographic analysis, are needed to fully characterize its three-dimensional structure and conformational dynamics. Such studies would not only provide valuable data for this specific molecule but also contribute to a deeper understanding of the conformational behavior of multisulfur heterocycles in general. Computational studies employing density functional theory (DFT) would also be highly beneficial in corroborating experimental findings and providing a more detailed picture of the potential energy surface.

References

Unraveling the Thermal Degradation of Alliin: A Pathway to 3,6-Dimethyl-1,2,4,5-tetrathiane

For Immediate Release

[City, State] – A comprehensive technical guide has been developed to elucidate the complex thermal degradation pathways of alliin, a primary sulfur-containing compound in garlic, with a specific focus on the formation of the bioactive compound 3,6-Dimethyl-1,2,4,5-tetrathiane. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of garlic-derived compounds.

The thermal processing of garlic and its extracts initiates a cascade of chemical reactions, transforming the naturally occurring alliin into a diverse array of organosulfur compounds. While many of these compounds have been studied for their potential health benefits, the specific pathway leading to the formation of this compound has been a subject of scientific inquiry. This guide synthesizes available research to provide a detailed overview of this process, including quantitative data and experimental methodologies.

Thermal Degradation Kinetics of Alliin

The thermal degradation of alliin follows first-order reaction kinetics.[1] The rate of this degradation is significantly influenced by temperature. Studies have shown that as the temperature increases, the degradation of alliin accelerates, leading to the formation of various volatile and non-volatile compounds.

Formation of Key Intermediates

Upon heating, alliin is known to degrade into several intermediate compounds. The initial step is believed to be the cleavage of the C-S bond, leading to the formation of dehydroalanine and allyl sulfenic acid. Allyl sulfenic acid is highly reactive and can undergo self-condensation to form allicin, the compound responsible for the characteristic aroma of fresh garlic. However, under thermal stress, allicin itself is unstable and degrades further into a variety of diallyl sulfides, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and diallyl tetrasulfide.

Proposed Pathway to this compound

While the direct conversion of alliin to this compound is not explicitly documented, a plausible pathway involves the thermal decomposition of alliin-derived intermediates. It is hypothesized that under specific temperature and pressure conditions, radical species generated from the degradation of diallyl polysulfides can rearrange and cyclize to form various sulfur-containing heterocyclic compounds. The formation of the dimethyl-substituted tetrathiane likely involves the fragmentation and recombination of smaller sulfur-containing radicals.

A key study by Yu et al. (1994) on the volatile compounds generated from the thermal degradation of alliin and deoxyalliin in an aqueous solution identified a wide range of sulfur-containing compounds, providing foundational knowledge in this area.[1] Although the abstract does not explicitly name this compound, the comprehensive analysis of degradation products in this study is critical to understanding the formation of such complex heterocycles.

Quantitative Data

The yield of various degradation products from alliin is highly dependent on the reaction conditions. The following table summarizes general findings on the thermal degradation of alliin.

| Parameter | Value | Reference |

| Reaction Order | First-Order | [1] |

| Major Degradation Products | Diallyl sulfide, Diallyl disulfide, Diallyl trisulfide, Ajoene, Vinyldithiins |

Experimental Protocols

Thermal Degradation of Alliin: A solution of pure alliin in deionized water is typically prepared in a sealed reaction vessel. The vessel is then heated to a specific temperature (e.g., 100-180°C) for a defined period. The reaction is quenched by rapid cooling.

Analysis of Degradation Products: The resulting mixture is commonly extracted with an organic solvent (e.g., dichloromethane). The organic extract is then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the volatile degradation products.

Visualizing the Pathways and Workflows

To better understand the complex relationships in alliin degradation, the following diagrams have been generated using the DOT language.

Caption: Proposed thermal degradation pathway of alliin.

Caption: General experimental workflow for alliin degradation analysis.

This technical guide provides a foundational understanding of the thermal degradation of alliin with a plausible pathway to the formation of this compound. Further research is warranted to isolate and quantify this specific compound and to fully elucidate the intricate mechanisms of its formation. This will be crucial for the development of novel therapeutic agents derived from thermally processed garlic.

References

The Role of 3,6-Dimethyl-1,2,4,5-tetrathiane in Food Flavor Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dimethyl-1,2,4,5-tetrathiane is a potent, sulfur-containing volatile organic compound that plays a significant role in the flavor profile of a select number of foods, most notably the durian fruit. Its characteristic sulfurous aroma contributes to the complex and often polarizing sensory experience of these foods. This technical guide provides an in-depth overview of the chemical properties, natural occurrence, formation pathways, and sensory characteristics of this compound. Detailed experimental protocols for its analysis and a discussion of the biochemical mechanisms of its flavor perception are also presented.

Introduction

The flavor of food is a complex interplay of numerous volatile and non-volatile compounds that stimulate our senses of taste and smell. Among these, sulfur-containing compounds are known for their low odor thresholds and significant impact on aroma, even at trace concentrations. This compound, a cyclic polysulfide, is a key contributor to the characteristic aroma of certain foods, imparting a potent sulfurous note. Understanding the chemistry and sensory impact of this molecule is crucial for food scientists in flavor development and analysis, as well as for researchers in sensory science and drug development exploring the interactions of volatile compounds with olfactory receptors.

Chemical and Physical Properties

This compound is a heterocyclic compound with a six-membered ring containing four sulfur atoms and two carbon atoms, each substituted with a methyl group. It exists as a mixture of cis and trans diastereomers[1].

| Property | Value | Reference |

| Molecular Formula | C4H8S4 | |

| Molecular Weight | 184.37 g/mol | |

| IUPAC Name | This compound | [1] |

| CAS Number | 67411-27-2 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents | |

| Appearance | Not available | |

| Odor Description | Sulfurous |

Natural Occurrence and Formation Pathways

Natural Occurrence

The most well-documented natural source of this compound is the durian fruit (Durio zibethinus), where it is a key contributor to its pungent and characteristic aroma. While its presence in other foods is less extensively reported, it is likely to be found in other matrices where sulfur-containing precursors and aldehydes are present and subjected to conditions that favor its formation. Quantitative data on the concentration of this compound in various durian cultivars is limited in publicly available literature.

Formation Pathways

The formation of this compound in food is primarily attributed to the reaction of hydrogen sulfide (H₂S) with acetaldehyde (CH₃CHO). These precursors are common products of microbial metabolism and the thermal degradation of food components, such as the Maillard reaction and the breakdown of sulfur-containing amino acids like cysteine.

The proposed mechanism involves the nucleophilic attack of hydrogen sulfide on the carbonyl carbon of acetaldehyde to form ethanethial as a key intermediate. Subsequent reactions involving further addition of hydrogen sulfide and cyclization lead to the formation of the tetrathiane ring. The exact enzymatic or catalytic processes that facilitate this in natural systems are still an area of active research.

Plausible formation pathway of this compound.

Sensory Characteristics and Flavor Contribution

The primary sensory attribute of this compound is its potent sulfurous aroma. The specific nuances of its odor profile have not been extensively detailed in the literature, but it is a key component of the complex aroma of durian, which is often described as a mixture of sulfury, onion-like, and fruity notes. The flavor threshold of this compound has not been reported in publicly available scientific literature.

Experimental Protocols

Extraction and Analysis of this compound from Food Matrices

The analysis of volatile sulfur compounds like this compound from complex food matrices such as durian typically involves headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS)[2][3].

Objective: To extract and identify this compound from a durian pulp sample.

Materials:

-

Fresh durian pulp

-

Deionized water

-

Sodium chloride (NaCl)

-

Internal standard (e.g., thiophene)

-

15 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly with a suitable coating (e.g., Carboxen/PDMS)

-

GC-MS system equipped with a capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Homogenize 5 g of fresh durian pulp with 3 mL of deionized water.

-

Transfer the homogenate to a 15 mL headspace vial.

-

Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.

-

Spike the sample with a known amount of internal standard.

-

Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Incubate the sealed vial in a water bath at 30°C for a predetermined equilibration time (e.g., 30 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column (e.g., at 250°C for 5 minutes).

-

Separate the volatile compounds using a suitable temperature program for the GC oven.

-

Identify the compounds using the mass spectrometer by comparing the obtained mass spectra with a reference library (e.g., NIST) and by comparing the retention index with known values.

-

Experimental workflow for HS-SPME-GC-MS analysis.

Sensory Analysis

A detailed sensory analysis protocol for this compound would involve a trained sensory panel to characterize its odor profile and determine its detection and recognition thresholds.

Objective: To determine the sensory properties of this compound.

Materials:

-

Pure this compound

-

Odor-free solvent (e.g., mineral oil or propylene glycol)

-

Odor-free water

-

Glass sniffing jars with lids

-

Olfactory strips

Procedure:

-

Panelist Selection and Training:

-

Select panelists based on their ability to detect and describe a range of standard odorants.

-

Train the panelists to recognize and rate the intensity of various sulfurous and other relevant aroma compounds.

-

-

Sample Preparation:

-

Prepare a series of dilutions of this compound in the chosen solvent.

-

For odor threshold determination, a forced-choice method (e.g., triangle test) is often employed, where panelists are presented with one sample containing the odorant and two blanks.

-

-

Odor Profile Characterization:

-

Present a suprathreshold concentration of the compound to the trained panel.

-

Panelists individually generate descriptive terms for the aroma.

-

Through group discussion, a consensus list of descriptors is developed.

-

Panelists then rate the intensity of each descriptor on a labeled magnitude scale.

-

-

Odor Threshold Determination:

-

Present panelists with a series of increasing concentrations of the compound using a forced-choice method.

-

The detection threshold is the lowest concentration at which a certain percentage of the panel (typically 50%) can distinguish the sample from the blanks.

-

The recognition threshold is the lowest concentration at which a certain percentage of the panel can correctly identify the odor.

-

Mechanism of Flavor Perception

The perception of sulfur-containing compounds like this compound is initiated by their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. ORs are G-protein coupled receptors (GPCRs). Recent research has highlighted the crucial role of metal ions, particularly copper (Cu²⁺), in the detection of certain volatile sulfur compounds.

For instance, the mouse olfactory receptor mOR244-3 and the human olfactory receptor OR2T11 have been shown to require copper for their activation by thiols and other sulfur-containing ligands. It is hypothesized that the sulfur atoms of the ligand coordinate with the copper ion, which in turn interacts with the receptor, leading to a conformational change and initiation of the downstream signaling cascade. This cascade typically involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), the opening of cyclic nucleotide-gated ion channels, and ultimately, the generation of an action potential that is transmitted to the brain.

Proposed mechanism of sulfur compound perception by olfactory receptors.

Conclusion

This compound is a fascinating and potent flavor compound with a significant impact on the aroma of specific foods. While its presence in durian is well-established, further research is needed to quantify its concentration in various food matrices, determine its precise flavor threshold, and fully elucidate the nuances of its sensory profile. A deeper understanding of its formation pathways will aid in controlling its presence in food products. Furthermore, continued investigation into the role of metal ions in the olfactory perception of sulfur compounds will provide valuable insights into the fundamental mechanisms of flavor perception. This knowledge will be invaluable for food scientists, flavor chemists, and researchers in the fields of sensory science and drug development.

References

Toxicological Profile and Safety Data for 3,6-Dimethyl-1,2,4,5-tetrathiane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological profile and safety data for the flavoring agent 3,6-Dimethyl-1,2,4,5-tetrathiane. The information is compiled from regulatory evaluations by the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Executive Summary

This compound, a sulfur-containing heterocyclic compound used as a flavoring substance in food, has been evaluated by major international regulatory bodies. Based on the available toxicological data, it is considered to be of no safety concern at the current estimated levels of intake. This guide summarizes the key findings from subchronic and genotoxicity studies.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 67411-27-2 | |

| Molecular Formula | C4H8S4 | |

| Molecular Weight | 184.37 g/mol | |

| Physical Form | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Toxicological Data

The toxicological data for this compound is primarily derived from studies submitted for the safety assessment of flavoring agents.

Acute Toxicity

Specific acute toxicity studies, such as LD50 (lethal dose, 50%), for this compound are not detailed in the publicly available regulatory evaluation documents.

Subchronic Oral Toxicity

A 90-day study in rats is the key study for the repeated-dose toxicity assessment of this compound.

Table 1: Summary of 90-Day Subchronic Oral Toxicity Study

| Species | Route of Administration | Dose Levels | NOAEL | Key Findings |

| Rat | Gavage | Not specified in detail in public documents | 0.44 mg/kg bw/day | No adverse effects were observed at the highest dose tested. |

Genotoxicity

A battery of in vitro genotoxicity tests has been conducted to assess the mutagenic and clastogenic potential of this compound.

Table 2: Summary of Genotoxicity Studies

| Assay | Test System | Concentration/Dose | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA102, TA1535, TA1537 | 1 - 100 µ g/plate | With and without S9 mix | Negative | [1] |

| In vitro Chromosomal Aberration Assay | Not specified in detail in public documents | Not specified | Not specified | Not specified | |

| In vitro Micronucleus Test | Not specified in detail in public documents | Not specified | Not specified | Not specified |

Experimental Protocols

Detailed experimental protocols for the key studies are often proprietary and not fully published. However, based on the information in the EFSA opinions, the methodologies can be summarized as follows.

90-Day Subchronic Oral Toxicity Study in Rats

The study was likely conducted in accordance with internationally recognized guidelines, such as the OECD Test Guideline 408.

-

Test Species: Rat (strain not specified).

-

Administration: Daily oral gavage for 90 consecutive days.

-

Dose Groups: A control group and at least three dose groups were likely used, though the specific dose levels are not publicly available.

-

Observations: Included clinical signs, body weight, food consumption, hematology, clinical biochemistry, urinalysis, organ weights, and gross and microscopic pathology.

-

NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) was determined as the highest dose at which no biologically significant adverse effects were observed.

Bacterial Reverse Mutation Assay (Ames Test)

This assay was performed to detect gene mutations.

-

Test Strains: Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537 were used to detect both frameshift and base-pair substitution mutations.

-

Test Conditions: The assay was conducted with and without a metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Procedure: The test substance was incubated with the bacterial strains at various concentrations. The number of revertant colonies (colonies that have regained the ability to grow in a histidine-deficient medium) was counted and compared to the control.

-

Evaluation Criteria: A substance is considered mutagenic if it induces a reproducible, dose-related increase in the number of revertant colonies.

Safety Evaluation and Mechanism of Action

The safety of this compound has been evaluated by EFSA as part of a group of aliphatic and alicyclic mono-, di-, tri-, and polysulphides. The evaluation follows a structured procedure.

Caption: Logical flow of the safety evaluation procedure for flavoring agents.

Conclusion

The available toxicological data for this compound, primarily from regulatory evaluations, indicate a low order of toxicity. The substance is not genotoxic in vitro and has a No-Observed-Adverse-Effect Level of 0.44 mg/kg bw/day in a 90-day rat study. While detailed public information on acute toxicity is limited, the overall safety assessment by EFSA and JECFA concludes that its use as a flavoring agent is of no safety concern under the current conditions of use. Further research into its specific metabolic pathways could provide additional insights into its toxicological profile.

References

IUPAC nomenclature and CAS number for 3,6-Dimethyl-1,2,4,5-tetrathiane

An In-Depth Technical Guide to 3,6-Dimethyl-1,2,4,5-tetrathiane

For Researchers, Scientists, and Drug Development Professionals

IUPAC Nomenclature: this compound[1] CAS Number: 67411-27-2[1]

Chemical and Physical Properties

This compound is a heterocyclic compound with a six-membered ring containing four sulfur atoms and two carbon atoms, each substituted with a methyl group. It exists as a mixture of cis and trans diastereoisomers.[2]

| Property | Value | Source |

| Molecular Formula | C4H8S4 | [3][4][5] |

| Molecular Weight | 184.366 g/mol | [3][4][5] |

| IUPAC Standard InChI | InChI=1S/C4H8S4/c1-3-5-7-4(2)8-6-3/h3-4H,1-2H3 | [4][5] |

| IUPAC Standard InChIKey | OLLSVBUNSGNIRV-UHFFFAOYSA-N | [4][5] |

| SMILES | CC1SSC(SS1)C | [1] |

| Flash Point | 125.00 °C (257.00 °F) TCC | [2] |

Experimental Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary analytical technique for the identification and quantification of this compound, particularly in the context of volatile compounds in food and flavor chemistry. The NIST WebBook provides several datasets for its analysis under different experimental conditions.[4]

| Column Type | Active Phase | Retention Index (I) | Reference | Experimental Conditions |

| Capillary | DB-5 | 1388 | Mottram and Whitfield, 1995 | He carrier gas; Column length: 50 m; Column diameter: 0.32 mm; Program: 0°C => 60°C/min => 60°C (5min) => 4°C/min => 250°C[4] |

| Capillary | DB-5 | 1406 | Mottram and Whitfield, 1995 | He carrier gas; Column length: 50 m; Column diameter: 0.32 mm; Program: 0°C => 60°C/min => 60°C (5min) => 4°C/min => 250°C[4] |

| Capillary | DB-1 | 1401 | Tai and Ho, 1998 | He carrier gas; 60 m column / 0.32 mm diameter / 1.0 µm film; 2 K/min ramp; Tstart: 40°C; Tend: 280°C[4] |

| Capillary | DB-1 | 1387 | Yu, Wu, et al., 1994 | He carrier gas; 60 m column / 0.25 mm diameter / 1.0 µm film; 40°C @ 5 min, 2 K/min ramp, 260°C @ 60 min[4] |

Detailed mass spectral fragmentation data for this compound is not extensively documented in the readily available literature. For researchers in drug development, obtaining detailed fragmentation patterns would be a crucial step in developing robust bioanalytical methods.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not prominently available in the reviewed scientific literature. General methods for the synthesis of the 1,2,4,5-tetrathiane ring system are also not well-documented, with many search results incorrectly pointing to the synthesis of tetrazines. This represents a significant knowledge gap.

For researchers interested in studying this compound, a potential starting point for developing a synthetic route could involve the reaction of a suitable C1-synthon with a source of sulfur, such as the reaction of acetaldehyde with a sulfiding agent under conditions that favor the formation of the six-membered ring. However, this would require substantial methodological development and optimization.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activities and associated signaling pathways of this compound. While many organosulfur compounds, particularly those derived from Allium species, are known to possess a wide range of biological effects, it is not possible to extrapolate these activities to this compound without direct experimental evidence.

For professionals in drug development, the absence of biological data means that this compound is at a very early, exploratory stage. Any potential therapeutic applications would first require extensive in vitro and in vivo screening to identify any significant biological effects.

Visualizations

As no specific biological signaling pathways or complex experimental workflows for this compound have been identified in the literature, a diagram illustrating a general logical workflow for the characterization of this compound is provided below.

References

An In-depth Technical Guide to the Reaction of Cysteine and Ribose in the Formation of Volatile Sulfur Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between the sulfur-containing amino acid L-cysteine and the pentose sugar D-ribose is a cornerstone of the Maillard reaction, leading to the formation of a complex array of potent volatile sulfur compounds (VSCs). These compounds are critical in the development of desirable aromas in cooked foods, particularly meat, but can also be implicated in the generation of off-odors in various contexts, including pharmaceutical formulations. This technical guide provides a comprehensive overview of the core reaction mechanisms, the spectrum of VSCs produced, influencing factors, and detailed experimental protocols for analysis. Quantitative data are summarized for comparative analysis, and key chemical pathways and workflows are visualized to facilitate a deeper understanding of the underlying processes.

Core Reaction Mechanisms: The Maillard Reaction Pathway

The formation of VSCs from cysteine and ribose is primarily governed by the Maillard reaction, a non-enzymatic browning process. The reaction can be broadly categorized into three stages: early, intermediate, and advanced. The generation of VSCs occurs predominantly in the intermediate and advanced stages.

2.1 Initial Stages: Amadori Compound Formation The reaction initiates with the condensation of the carbonyl group of ribose and the primary amino group of cysteine to form a Schiff base. This unstable intermediate undergoes rearrangement to form the more stable Amadori compound, 1-amino-1-deoxy-ketose.

2.2 Intermediate Stages: Key Pathways to VSC Precursors The degradation of the Amadori compound proceeds through several key pathways, which generate highly reactive dicarbonyl intermediates. These intermediates are crucial for the subsequent formation of heterocyclic VSCs.

-

1,2-Enolization: This pathway, favored under neutral or slightly acidic conditions, leads to the formation of 3-deoxyosones.

-

2,3-Enolization: Favored under more acidic conditions, this route produces 1-deoxyosones. A key intermediate in this pathway is 4-hydroxy-5-methyl-3(2H)-furanone (HMF), which can further react to form various aroma compounds.[1][2]

In parallel, cysteine undergoes Strecker degradation in the presence of the dicarbonyl intermediates. This critical step releases hydrogen sulfide (H₂S), ammonia (NH₃), and acetaldehyde—the essential building blocks for many of the target sulfur compounds.[3]

A significant alternative pathway for the formation of key meat-like aroma compounds, such as 2-methyl-3-furanthiol and 3-mercapto-2-pentanone, has been proposed that bypasses the HMF intermediate. This pathway proceeds via the formation of a 1,4-dideoxyosone (5-hydroxy-2,3-pentanedione) from ribose.[4][5][6]

Caption: Overview of the Maillard reaction pathway for VSC formation.

Key Volatile Sulfur Compounds Generated

The reaction of cysteine and ribose produces a diverse profile of VSCs, many of which are potent odorants. The primary classes of compounds identified are summarized below.

| Compound Class | Specific Compounds Identified | Reference(s) |

| Furanthiols | 2-Methyl-3-furanthiol, 2-Furfurylthiol | [4],[5],[6] |

| Mercaptoketones | 3-Mercapto-2-pentanone, 3-Mercapto-2-butanone, 2-Mercapto-3-pentanone | [4],[1],[5] |

| Thiophenes | 3-Thiophenethiol, 2-Formylthiophene, Thieno[2,3-b]thiophene | [4],[7],[6],[8] |

| Thiazoles | 2-Acetyl-2-thiazoline, 2-Acetylthiazole | [7],[6] |

| Disulfides | Bis(2-methyl-3-furyl) disulfide | [6] |

| Trithiolanes | 3,5-Dimethyl-1,2,4-trithiolane | [8] |

| Tetrathianes | 3,6-Dimethyl-1,2,4,5-tetrathiane | [8] |

| Other Sulfides | 2-Methyl-3-(methylthio)furan | [4] |

Factors Influencing VSC Formation

The profile and yield of VSCs are highly dependent on the reaction conditions. Understanding these parameters is crucial for controlling the reaction outcome.

| Parameter | Effect on VSC Formation | Reference(s) |

| Temperature | Higher temperatures (e.g., 140-185°C) generally increase the rate of reaction and the overall yield of volatiles. The specific profile of compounds can also shift; for instance, dry roasting conditions may favor 2-acetyl-2-thiazoline over 2-methyl-3-furanthiol. | [6],[8] |

| pH | pH significantly influences the degradation pathway of the Amadori compound. Studies have shown different volatile profiles at pH 5 versus pH 8.5. Buffers (e.g., phosphate) can act as catalysts, increasing reactivity, particularly in unbuffered ribose systems where 2,3-enolization is key. | [4],[1],[7] |

| Moisture Content | The presence of water is critical. Aqueous systems are dominated by sulfur-containing heterocyclic Maillard products. Low-moisture or dry systems yield a different profile, including compounds like trithiolanes, tetrathianes, and pyrroles, which are less abundant in aqueous reactions. | [9],[8] |

| Reactant Ratio | The molar ratio of cysteine to ribose affects the formation of specific isomers. For example, a molar excess of ribose favors the formation of 3-mercapto-2-pentanone, while equimolar amounts can produce both 3-mercapto-2-pentanone and its isomer, 2-mercapto-3-pentanone. | [6] |

| Presence of Additives | - Urea: Can compete with H₂S for Maillard precursors, leading to a reduction in some VSCs and an increase in nitrogen-containing volatiles like pyrazines.[7]- Phospholipids: Can alter the odor profile from sulfury to more cooked-beef-like and introduce lipid degradation products.[9],[6] |

Experimental Protocols

This section outlines a typical methodology for the laboratory-scale generation and analysis of VSCs from the cysteine-ribose reaction.

5.1 Model Reaction System

Objective: To generate volatile compounds from the reaction of L-cysteine and D-ribose under controlled conditions.

Materials:

-

L-cysteine (≥98% purity)

-

D-ribose (≥99% purity)

-

Phosphate buffer (e.g., 0.1 M, pH 5.0)

-

Deionized water

-

Screw-cap reaction vials (e.g., 20 mL headspace vials with PTFE/silicone septa)

-

Heating block or oven capable of maintaining a constant temperature (e.g., 95°C)

Procedure:

-

Solution Preparation: Prepare a phosphate buffer solution (0.1 M, pH 5.0).

-

Reactant Dosing: In a 20 mL headspace vial, dissolve L-cysteine and D-ribose in the phosphate buffer. A typical molar ratio is 1:3 (cysteine:ribose). For example, add amounts corresponding to 0.5 mmol of cysteine and 1.5 mmol of ribose to 10 mL of buffer.

-

Reaction: Tightly cap the vial and place it in a preheated heating block or oven at 95°C.

-

Incubation: Heat the reaction mixture for a specified duration, for example, 4 hours.[4][10]

-

Cooling: After the incubation period, immediately cool the vial in an ice bath to quench the reaction.

-

Storage: Store the sample at low temperature (e.g., -20°C) prior to analysis to prevent loss of volatiles.

5.2 Volatile Compound Analysis: HS-SPME-GC-MS

Objective: To extract, separate, and identify the volatile sulfur compounds from the reaction headspace.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Solid-Phase Microextraction (SPME) autosampler and fibers (e.g., Carboxen/PDMS)

-

Heated agitator for sample incubation

Procedure:

-

Sample Preparation: Place the cooled reaction vial (or an aliquot of the reaction mixture in a new headspace vial) into the autosampler tray.

-

Incubation & Equilibration: Incubate the vial at a controlled temperature (e.g., 50°C) with agitation for a set time (e.g., 10 minutes) to allow volatiles to partition into the headspace.[3]

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.[3]

-

Desorption & Injection: The fiber is then automatically retracted and inserted into the hot GC inlet (e.g., 250°C), where the adsorbed volatiles are thermally desorbed onto the analytical column.

-

GC Separation: The volatile compounds are separated on a capillary column (e.g., DB-WAX) using a specific temperature program.

-

MS Detection & Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared against spectral libraries (e.g., NIST, Wiley) for compound identification. Retention indices (calculated using an n-alkane series) are used to confirm identifications.

Caption: Standard experimental workflow for VSC generation and analysis.

Conclusion

The reaction of cysteine and ribose is a chemically rich process that generates a vast number of volatile sulfur compounds. The formation of these compounds is intricately linked to the Maillard reaction, with key intermediates and pathways, such as the 1,4-dideoxyosone route, dictating the final aroma profile. For researchers in food science, the ability to control this reaction by manipulating parameters like temperature, pH, and moisture is fundamental to flavor design. For professionals in drug development, an understanding of these reactions is crucial for predicting and mitigating the formation of potentially undesirable sulfurous off-notes in formulations containing amino acids and reducing sugars, thereby ensuring product stability and patient compliance. The methodologies and data presented herein provide a foundational guide for further investigation and application in these respective fields.

References

- 1. Formation of sulfur aroma compounds in reaction mixtures containing cysteine and three different forms of ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 7. Effect of urea on volatile generation from Maillard reaction of cysteine and ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Volatile compounds from the reaction of cysteine, ribose, and phospholipid in low-moisture systems [agris.fao.org]

- 9. Volatile compounds produced in Maillard reactions involving cysteine, ribose and phospholipid [agris.fao.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Gas Chromatography Methods for the Detection of 3,6-Dimethyl-1,2,4,5-tetrathiane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-1,2,4,5-tetrathiane is a sulfur-containing heterocyclic compound that can be found as a volatile component in some food products and may be of interest in various fields of chemical and pharmaceutical research. Its detection and quantification often rely on chromatographic techniques, particularly gas chromatography (GC) coupled with various detectors. This document provides detailed application notes and protocols for the detection of this compound using GC and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Quantitative data for the gas chromatographic analysis of this compound is summarized in the table below. Retention indices are useful for compound identification on specific column types.

| Parameter | Value | Column Type | Reference |

| Retention Index (I) | 1388 | Capillary, DB-5 | [1] |

| Retention Index (I) | 1406 | Semi-standard non-polar | [2] |

| Retention Index (I) | 1387 | Standard non-polar | [2] |

| Retention Index (I) | 1401 | Standard non-polar | [2] |

| Molecular Weight | 184.37 g/mol | N/A | [3] |

| Chemical Formula | C4H8S4 | N/A | [1][4][5] |

Experimental Protocols

Two primary protocols are presented here: a headspace solid-phase microextraction (SPME) method suitable for volatile analysis from liquid or solid matrices, and a liquid-liquid extraction (LLE) method for samples where the analyte may be present at higher concentrations or in a complex matrix.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is ideal for the extraction of volatile and semi-volatile compounds from a sample matrix without the use of solvents.

Materials:

-

SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS))

-

Headspace vials (10 or 20 mL) with magnetic screw caps and septa

-

Heating block or water bath with agitator

-

GC-MS system with a split/splitless injector

Procedure:

-

Sample Preparation:

-

For liquid samples: Place 1-5 mL of the sample into a headspace vial.

-

For solid samples: Weigh 0.5-2 g of the homogenized sample into a headspace vial.

-

Optional: Add a known amount of internal standard to the vial.

-

Optional: For aqueous samples, add NaCl to saturate the solution and improve the partitioning of analytes into the headspace.

-

-

Extraction:

-

Seal the vial with the screw cap.

-

Place the vial in a heating block or water bath set to a temperature between 40-60°C.

-

Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 15-30 minutes) with gentle agitation. The optimal time and temperature should be determined empirically.

-

-

Desorption and GC-MS Analysis:

-

Retract the fiber and immediately insert it into the GC injector heated to 250-270°C.

-

Desorb the analytes from the fiber in splitless mode for 2-5 minutes.

-

After desorption, retract the fiber and start the GC-MS run.

-

GC-MS Parameters:

-

GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 5°C/min to 150°C.

-

Ramp: 10°C/min to 250°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

Protocol 2: Liquid-Liquid Extraction (LLE) GC-FID/MS

This protocol is a classic extraction method suitable for a wide range of sample matrices.

Materials:

-

Separatory funnel or centrifuge tubes

-

Organic solvent (e.g., Dichloromethane, Hexane)

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen stream evaporator

-

GC-FID or GC-MS system

Procedure:

-

Sample Preparation:

-

For liquid samples: Place a known volume (e.g., 10-50 mL) into a separatory funnel.

-

For solid samples: Homogenize a known weight of the sample with a suitable solvent.

-

Add a known amount of internal standard.

-

-

Extraction:

-

Add an appropriate volume of extraction solvent (e.g., 2 x 20 mL of dichloromethane) to the sample.

-

Shake vigorously for 1-2 minutes, venting occasionally.

-

Allow the layers to separate.

-

Collect the organic layer.

-

Repeat the extraction process on the aqueous layer.

-

-

Drying and Concentration:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter or decant the dried extract.

-

Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

-

GC-FID/MS Analysis:

-

Inject 1 µL of the concentrated extract into the GC system.

-

GC-FID/MS Parameters:

-

GC Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250°C

-

Oven Temperature Program: Same as Protocol 1.

-

Carrier Gas: Helium at 1.0 mL/min.

-

FID Detector (if used):

-

Temperature: 270°C

-

Hydrogen flow: 30 mL/min

-

Airflow: 300 mL/min

-

Makeup gas (Helium or Nitrogen): 25 mL/min

-

-

MS Parameters (if used): Same as Protocol 1.

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical flow of GC-MS analysis for compound identification.

References

Application Notes and Protocols: 3,6-Dimethyl-1,2,4,5-tetrathiane as a Flavoring Agent

Abstract: This document provides detailed application notes and protocols for the use of 3,6-Dimethyl-1,2,4,5-tetrathiane as a flavoring agent in food products. It is intended for researchers, scientists, and drug development professionals interested in the sensory properties, natural occurrence, and analytical determination of this compound.

Introduction

This compound is a volatile organosulfur compound that contributes to the characteristic aroma of a variety of food products. Its potent, sulfurous aroma makes it a significant component of the flavor profile of certain fruits, vegetables, and fermented beverages. Understanding its properties and appropriate usage levels is crucial for the development of authentic and appealing food flavors.

Regulatory Status

While a specific FEMA GRAS (Generally Recognized as Safe) number for this compound is not explicitly listed, this class of compounds is recognized by flavor regulatory bodies. For instance, a mixture of the related compounds 3,6-diethyl-1,2,4,5-tetrathiane and 3,5-diethyl-1,2,4-trithiolane is assigned FEMA number 4094.[1] this compound is classified as a flavoring agent by the European Union and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 67411-27-2 | [3] |

| Molecular Formula | C₄H₈S₄ | [4] |

| Molecular Weight | 184.37 g/mol | [4] |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Melting Point | 198 °C | [3] |

| Boiling Point | 264-272 °C | [3] |